

Potential off-target effects of the RIPK2 inhibitor Zharp2-1

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Compound of Interest

Compound Name: Zharp2-1

Cat. No.: B12371002

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Technical Support Center: Zharp2-1 RIPK2 Inhibitor

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the use of **Zharp2-1**, a potent and selective RIPK2 inhibitor. Our resources are designed to help you anticipate and address potential experimental challenges, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is **Zharp2-1** and what is its primary target?

Zharp2-1 is a novel, orally bioavailable small molecule inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2).^[1] RIPK2 is a crucial component of the NOD-like receptor signaling pathway, which plays a significant role in the innate immune response.^[2] **Zharp2-1** has demonstrated high-affinity binding to RIPK2 and effectively blocks NOD-mediated signaling pathways, including MAPK and NF- κ B.^[1]

Q2: What are the known on-target effects of **Zharp2-1** in cellular assays?

Zharp2-1 has been shown to be a potent inhibitor of muramyl dipeptide (MDP)-induced cytokine transcription and release in both human and mouse cells.^[1] In THP-1 cells, it inhibits

the production of the pro-inflammatory cytokine IL-8 with high potency.[1] Mechanistically, it functions by blocking the activation of downstream signaling pathways mediated by RIPK2.[1]

Q3: What are potential off-target effects and why are they a concern for kinase inhibitors?

Off-target effects occur when a drug or compound interacts with proteins other than its intended target. For kinase inhibitors, which often target the highly conserved ATP-binding site, off-target binding to other kinases is a common concern.[3] These unintended interactions can lead to misleading experimental results, cellular toxicity, or unexpected phenotypes. Therefore, understanding the selectivity profile of a kinase inhibitor is critical for interpreting experimental data correctly.

Q4: Has the comprehensive kinase selectivity profile of **Zharp2-1** been published?

Currently, a comprehensive public release of the full kinase selectivity profile for **Zharp2-1** against a broad panel of kinases is not available in the cited literature. While its high potency for RIPK2 is established, researchers should consider performing their own selectivity assessment, especially if unexpected results are observed in their experiments.

Q5: How can I assess the potential off-target effects of **Zharp2-1** in my experimental system?

To assess off-target effects, it is recommended to perform kinase profiling studies. These can be conducted through various methods:

- **Biochemical Assays:** These assays utilize panels of purified, recombinant kinases to directly measure the inhibitory activity of the compound.[2][4] Radiometric assays are considered the gold standard, but fluorescence-based and luminescence-based assays are also widely used.[4][5]
- **Cell-Based Assays:** These assays measure the inhibitor's effect on kinase activity within a cellular context.[6][7][8] Techniques like the NanoBRET™ Target Engagement Assay can quantify compound binding to specific kinases in living cells.[5][6]
- **Proteomics Approaches:** Methods like thermal proteome profiling can identify protein-drug interactions on a proteome-wide scale, offering an unbiased view of potential off-targets.[9]

Troubleshooting Guide

Observed Issue	Potential Cause (Off-Target Related)	Recommended Action
Unexpected Phenotype or Toxicity	The observed effect may be due to Zharp2-1 inhibiting an unknown off-target kinase that is critical in your specific cell type or pathway of interest.	<ol style="list-style-type: none">1. Review literature for known off-targets of other RIPK2 inhibitors with similar scaffolds.2. Perform a kinase selectivity screen to identify potential off-target kinases.3. Use a structurally distinct RIPK2 inhibitor as a control to see if the phenotype is reproducible.4. Validate the involvement of a suspected off-target using genetic approaches (e.g., siRNA, CRISPR).
Inconsistent Results Across Different Cell Lines	The expression levels of on-target (RIPK2) and potential off-target kinases can vary significantly between cell lines, leading to different overall effects of the inhibitor.[3]	<ol style="list-style-type: none">1. Profile the expression levels of RIPK2 and any suspected off-target kinases in the cell lines being used.2. Titrate Zharp2-1 to determine the optimal concentration that inhibits RIPK2 without significantly affecting potential off-targets in each cell line.
Discrepancy Between Biochemical and Cellular Potency	Differences in cell permeability, efflux pump activity, or intracellular ATP concentrations can lead to a weaker effect in cells compared to in vitro assays.[2] Conversely, inhibition of an off-target that synergizes with RIPK2 inhibition could lead to higher cellular potency.	<ol style="list-style-type: none">1. Verify target engagement in your cellular system using an assay like NanoBRET™.2. Evaluate the expression and activity of drug transporters in your cells.3. Consider the possibility of synergistic off-target effects and investigate relevant pathways.

Activation of a Signaling Pathway	In some cases, kinase inhibitors can paradoxically lead to the activation of certain signaling pathways through feedback loops or by inhibiting a kinase that normally suppresses another pathway.	1. Perform a phosphoproteomics study to get a global view of signaling changes upon Zharp2-1 treatment. 2. Map the observed changes onto known signaling networks to identify potential feedback mechanisms.
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Quantitative Data Summary

The following tables summarize the known quantitative data for **Zharp2-1**.

Table 1: In Vitro Potency and Binding Affinity of **Zharp2-1**

Parameter	Value	Assay System	Reference
IC50 (IL-8 inhibition, L18-MDP stimulated)	6.4 nM	THP-1 cells	[1]
IC50 (IL-8 inhibition, MDP stimulated)	16.4 nM	THP-1 cells	[1]
Binding Affinity (Kd)	3.1 nM	RIPK2	[1]

Table 2: In Vivo Pharmacokinetics of **Zharp2-1**

Species	Oral Bioavailability	Half-life (t1/2)	Reference
Mouse	>100%	1.2 h	[1]
Rat	Not specified	1.7 h	[1]
Dog	>100%	2.1 h	[1]

Experimental Protocols

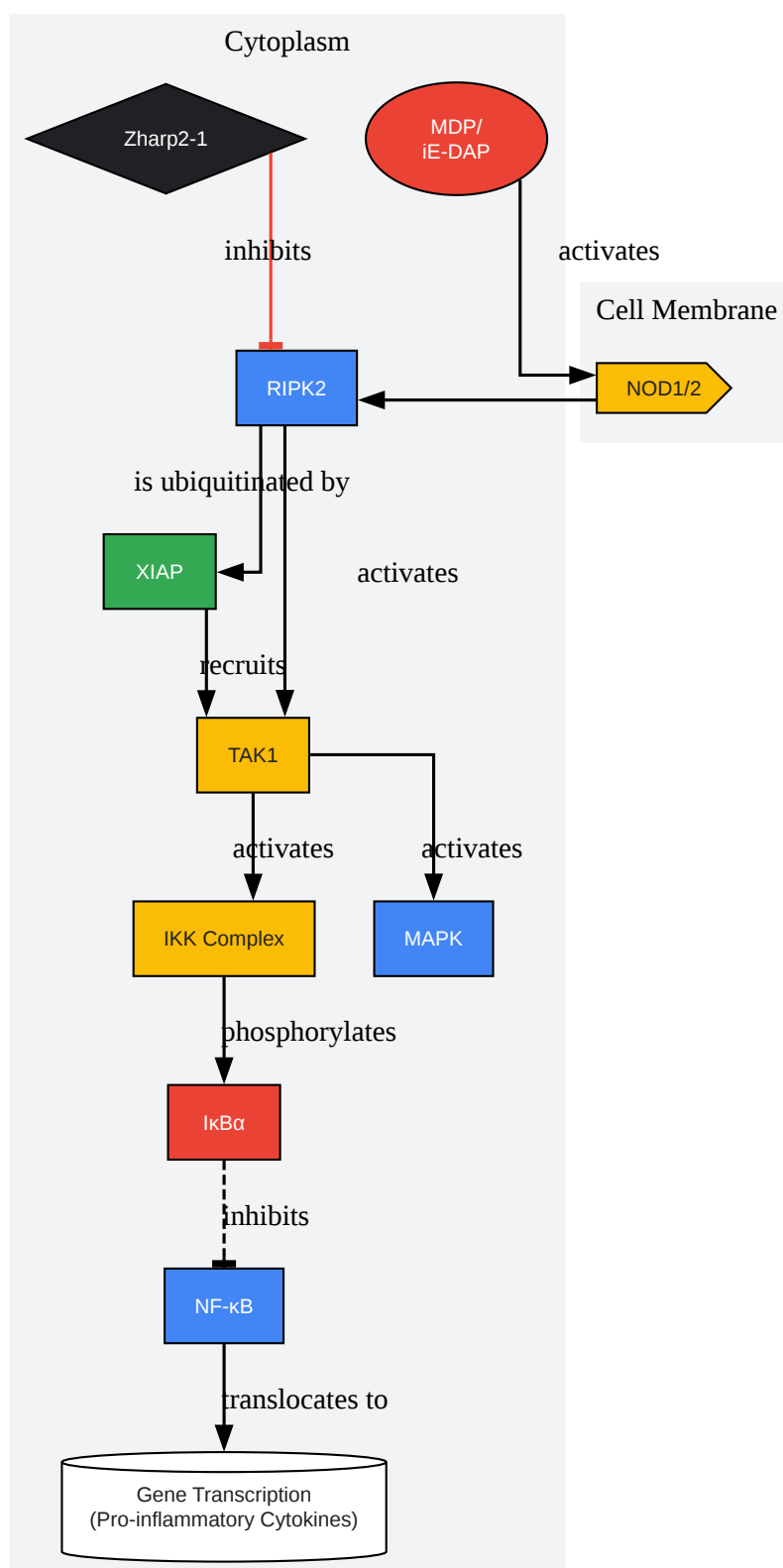
Protocol 1: General Workflow for Assessing Kinase Inhibitor Off-Target Effects

This protocol outlines a general workflow for identifying and validating potential off-target effects of a kinase inhibitor like **Zharp2-1**.

- Primary Screen (Broad Kinase Panel):
 - Utilize a commercial kinase profiling service to screen the inhibitor at a single high concentration (e.g., 1 μ M) against a large panel of recombinant kinases (e.g., >400 kinases).
 - The assay format can be radiometric, fluorescence-based, or binding-based. The goal is to identify any kinase that shows significant inhibition (e.g., >70%).
- Secondary Screen (Dose-Response):
 - For any "hits" identified in the primary screen, perform a dose-response analysis to determine the IC₅₀ or K_d value.
 - This will quantify the potency of the inhibitor against the potential off-targets.
- Cellular Target Engagement:
 - For high-potency off-targets, validate their interaction with the inhibitor in a cellular context using an assay like NanoBRET™.
 - This confirms that the inhibitor can bind to the off-target in a more physiologically relevant environment.
- Functional Validation:
 - If a cellular off-target is confirmed, use downstream functional assays to determine the biological consequence of its inhibition.
 - This can involve measuring the phosphorylation of a known substrate of the off-target kinase or assessing a relevant cellular phenotype.

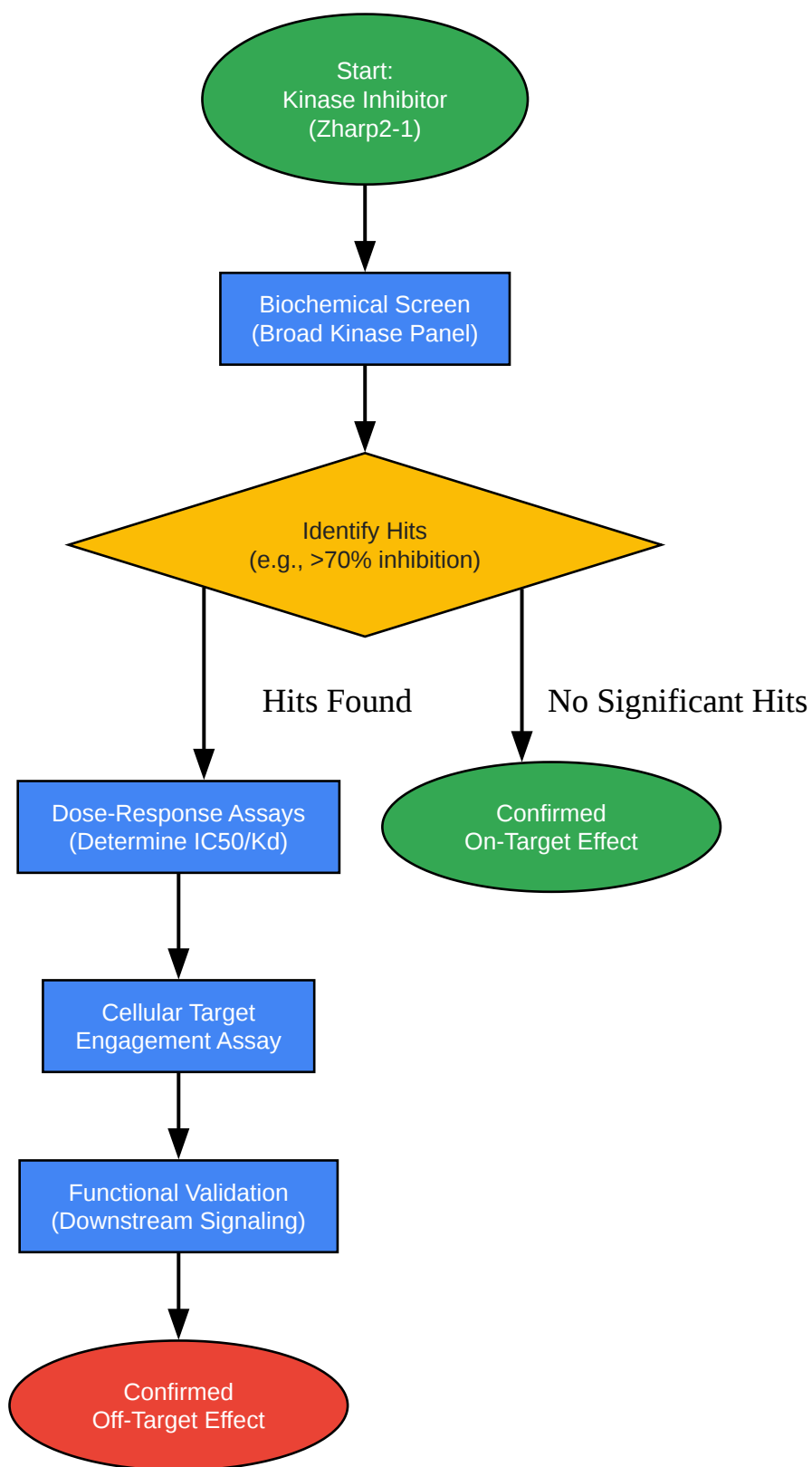
- Compare the effects of the inhibitor to those of a more selective inhibitor for the off-target kinase or to genetic knockdown of the off-target.

Visualizations



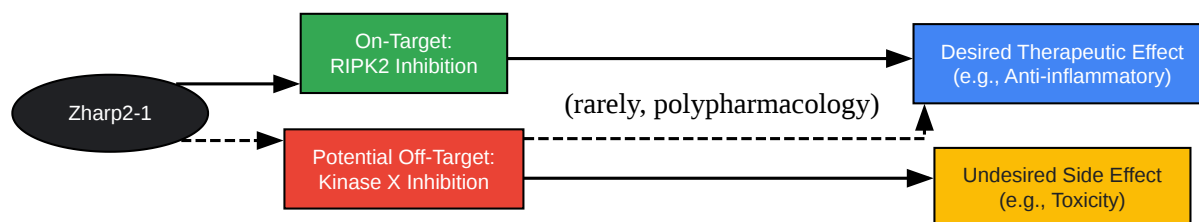
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Caption: The RIPK2 signaling pathway initiated by NOD1/2 activation.



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Caption: Experimental workflow for identifying and validating off-target effects.



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Caption: Logical relationship between on-target and potential off-target effects.

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